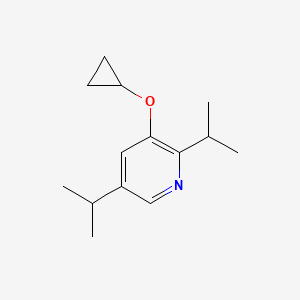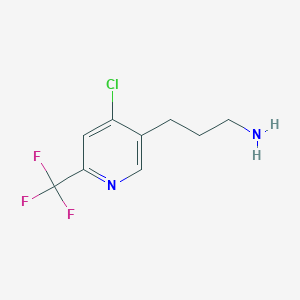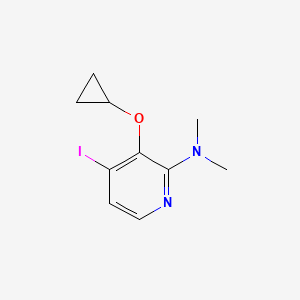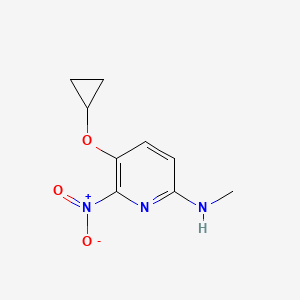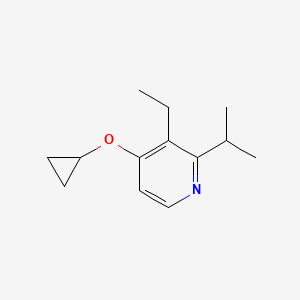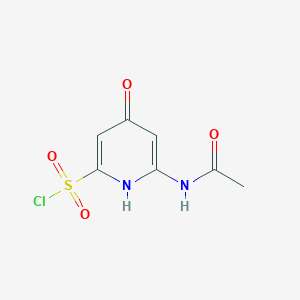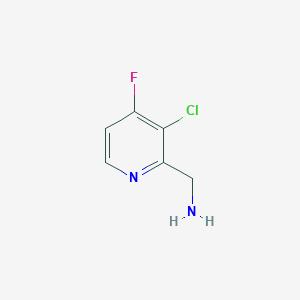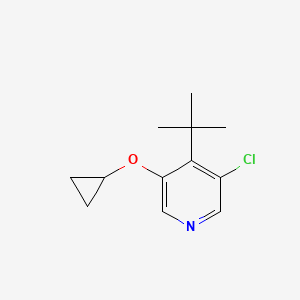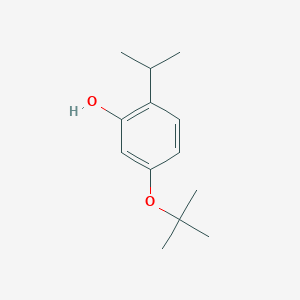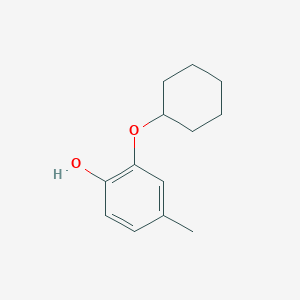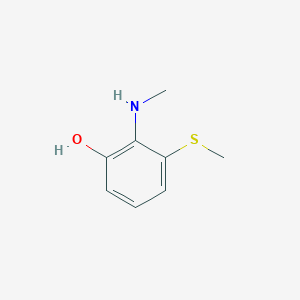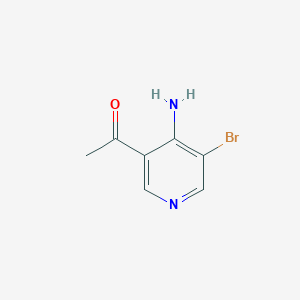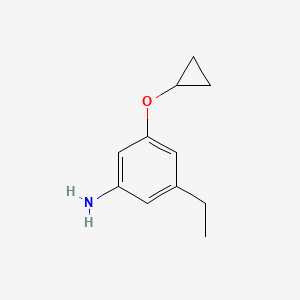
3-Cyclopropoxy-5-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-5-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylaniline typically involves the introduction of the cyclopropoxy and ethyl groups onto the aniline ring. One common method is the nucleophilic substitution reaction, where a halogenated precursor undergoes substitution with a cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, aniline, can be nitrated to form nitroaniline, which is then reduced to the corresponding amine. Subsequent reactions introduce the cyclopropoxy and ethyl groups under controlled conditions .
化学反応の分析
Types of Reactions: 3-Cyclopropoxy-5-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
3-Cyclopropoxy-5-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .
類似化合物との比較
4-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.
N-Ethylaniline: Contains an ethyl group but differs in the position and presence of the cyclopropoxy group
Uniqueness: 3-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4,12H2,1H3 |
InChIキー |
ZKMQKDWTABAIKX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


